4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine
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Overview
Description
4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the chlorodifluoromethyl group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine typically involves the introduction of the chlorodifluoromethyl group into a pyrimidine ring. One common method is the difluoromethylation of a pre-formed pyrimidine derivative using chlorodifluoromethyl reagents. This process often requires the use of catalysts such as palladium or copper to facilitate the reaction under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cross-Coupling Reactions: The pyrimidine ring can undergo cross-coupling reactions with other aromatic compounds, facilitated by metal catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Catalysts like palladium or copper, often in the presence of ligands and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrimidine ring can bind to nucleic acids and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-(Bromodifluoromethyl)-6-methyl-2-phenylpyrimidine
- 4-(Trifluoromethyl)-6-methyl-2-phenylpyrimidine
- 4-(Difluoromethyl)-6-methyl-2-phenylpyrimidine
Comparison: 4-(Chlorodifluoromethyl)-6-methyl-2-phenylpyrimidine is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the chlorodifluoromethyl group can enhance the compound’s reactivity and stability, making it more suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-6-methyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-8-7-10(12(13,14)15)17-11(16-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFFRDVBLZGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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